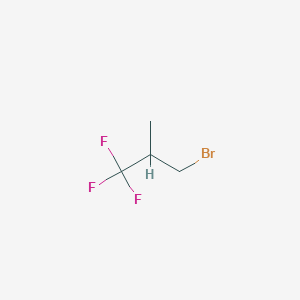

3-Bromo-1,1,1-trifluoro-2-methylpropane

Description

BenchChem offers high-quality 3-Bromo-1,1,1-trifluoro-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1,1-trifluoro-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trifluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANLYORBFNBDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-80-6 | |

| Record name | 3-bromo-1,1,1-trifluoro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and physiological behavior. 3-Bromo-1,1,1-trifluoro-2-methylpropane, a halogenated alkane, represents a potentially valuable building block in the synthesis of novel compounds. Its trifluoromethyl group can impart desirable characteristics such as increased metabolic stability and enhanced binding affinity, while the bromine atom provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive overview of the known chemical properties of this compound, providing a critical resource for researchers looking to leverage its potential in their synthetic endeavors.

Compound Identification and Structure

3-Bromo-1,1,1-trifluoro-2-methylpropane is a trifluoromethylated derivative of isobutyl bromide. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the reactivity of the neighboring C-Br bond.

Molecular Structure:

Figure 1: 2D structure of 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-bromo-1,1,1-trifluoro-2-methylpropane[1] |

| CAS Number | 381-80-6[1] |

| Molecular Formula | C₄H₆BrF₃[1] |

| Molecular Weight | 190.99 g/mol [1] |

| Canonical SMILES | CC(CBr)C(F)(F)F[1] |

| InChI Key | AANLYORBFNBDGG-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 84.1 ± 8.0 °C | [2] |

| Density | 1.533 ± 0.06 g/cm³ | [2] |

It is crucial for researchers to experimentally verify these properties for their specific applications.

Spectroscopic Characterization (Predicted)

While experimental spectra are not currently available in public databases, a theoretical analysis of the expected spectroscopic features can guide the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methine proton, and the methylene protons adjacent to the bromine atom. The chemical shifts will be influenced by the neighboring trifluoromethyl and bromo groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display a single signal, a singlet, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by strong C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of bromine and the trifluoromethyl group.

Reactivity and Potential Synthetic Applications

The chemical reactivity of 3-Bromo-1,1,1-trifluoro-2-methylpropane is dictated by the interplay between the alkyl bromide and the trifluoromethyl group.

Nucleophilic Substitution: The carbon atom attached to the bromine is a primary carbon, suggesting that it could undergo nucleophilic substitution reactions (Sₙ2). However, the steric bulk of the adjacent isopropyl group and the electron-withdrawing nature of the trifluoromethyl group may hinder the approach of nucleophiles.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr to form an alkene is a possible reaction pathway.

Organometallic Reagent Formation: The C-Br bond can be utilized to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates can then be used to create new carbon-carbon bonds.

Radical Reactions: The C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using AIBN and a radical initiator) to generate a primary alkyl radical. This radical can participate in various addition and coupling reactions. The trifluoromethylation of alkyl bromides is a well-established transformation that highlights the utility of such intermediates.

Figure 2: Potential reaction pathways for 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Safety and Handling

3-Bromo-1,1,1-trifluoro-2-methylpropane is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[1]

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Experimental Protocol: General Handling and Storage

-

Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be designated for flammable liquids.

-

Dispensing: When dispensing, use only in a chemical fume hood. Ground and bond containers when transferring material to prevent static electricity buildup. Use non-sparking tools.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1,1,1-trifluoro-2-methylpropane is a promising, yet underexplored, building block for organic synthesis. While a comprehensive experimental dataset of its properties is still needed, its structure suggests a range of potential applications in the development of novel pharmaceuticals and materials. The combination of a reactive bromine handle and a property-modulating trifluoromethyl group makes it a target of interest for further investigation. Researchers are encouraged to conduct thorough experimental characterization to fully unlock the synthetic potential of this compound.

References

Sources

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Trifluoromethylated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. Among the plethora of available building blocks, 3-Bromo-1,1,1-trifluoro-2-methylpropane stands out as a versatile reagent for introducing the valuable trifluoromethyl-isobutyl moiety.

This guide provides a comprehensive overview of the safety, handling, and synthetic applications of 3-Bromo-1,1,1-trifluoro-2-methylpropane. As Senior Application Scientists, our goal is to not only present protocols but to also instill a deep understanding of the causality behind experimental choices, ensuring both safety and success in the laboratory.

A Note on Chemical Identification: It is crucial to correctly identify this compound. While often searched under CAS number 421-06-7, this identifier actually corresponds to 2-Bromo-1,1,1-trifluoroethane. The correct CAS number for 3-Bromo-1,1,1-trifluoro-2-methylpropane is 381-80-6 .[1] This guide will exclusively refer to the compound associated with CAS 381-80-6.

PART 1: Core Safety & Handling (E-E-A-T)

Hazard Identification and Classification

Based on GHS data, 3-Bromo-1,1,1-trifluoro-2-methylpropane is a flammable liquid that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on the known hazards of this and similar compounds.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Firefighting Measures and Spill Management

The flammability of this compound necessitates specific precautions for fire and spill situations.

| Scenario | Recommended Action |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides. |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] |

| Accidental Release | Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Wear appropriate personal protective equipment (PPE). Contain the spill with inert absorbent material and dispose of it in a sealed container according to local regulations.[2] |

Personal Protective Equipment (PPE): The Last Line of Defense

A robust PPE strategy is non-negotiable when handling this chemical. The following diagram outlines the essential PPE for minimizing exposure risk.

Caption: Generalized workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Trifluoromethylated Ether (Illustrative Example)

This protocol is a representative example and should be adapted based on the specific nucleophile and desired product.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) and a suitable aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

-

Electrophile Addition: Slowly add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 eq.) to the reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required for less reactive nucleophiles.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated ether.

Causality Behind Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can quench the alkoxide intermediate and lead to side reactions.

-

Aprotic Polar Solvent: Solvates the cation of the base and the alkoxide, enhancing the nucleophilicity of the oxygen atom.

-

Non-nucleophilic Base: Deprotonates the alcohol without competing in the substitution reaction.

-

Excess Electrophile: Ensures complete consumption of the potentially more valuable nucleophile.

Radical Reactions

The C-Br bond can also undergo homolytic cleavage to generate a trifluoromethyl-isobutyl radical. This radical can then participate in various carbon-carbon bond-forming reactions. Recent literature highlights the use of similar trifluoromethylated alkyl bromides in radical-mediated processes. [3]

Conclusion: A Promising Tool for Chemical Innovation

3-Bromo-1,1,1-trifluoro-2-methylpropane represents a valuable, albeit under-documented, building block for the introduction of the trifluoromethyl-isobutyl moiety. Its utility in constructing novel chemical entities for pharmaceutical and materials science applications is significant. By adhering to stringent safety protocols and understanding the principles behind its reactivity, researchers can effectively harness the potential of this versatile reagent. As the demand for complex fluorinated molecules continues to grow, the importance of building blocks like 3-Bromo-1,1,1-trifluoro-2-methylpropane will undoubtedly increase.

References

-

PubChem. 3-Bromo-1,1,1-trifluoro-2-methylpropane. [Link]

-

ChemBK. 3-bromo-1,1,1-trifluoro-2-methylpropane. [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]

Sources

Strategic Synthesis of 3-Bromo-1,1,1-trifluoro-2-methylpropane: A Critical Evaluation of Halogenation and Reduction Pathways

Topic: Synthesis routes for 3-Bromo-1,1,1-trifluoro-2-methylpropane precursors Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Retrosynthetic Logic

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) serves as a critical fluorinated building block in medicinal chemistry, particularly for introducing the trifluoroisobutyl moiety—a metabolically stable bioisostere of the isobutyl group.[1]

The synthesis of this target is governed by the strong electron-withdrawing nature of the trifluoromethyl (

-

Nucleophilic Substitution (

): Displacement of a hydroxyl group from 3,3,3-trifluoro-2-methylpropan-1-ol .[1] -

Radical Addition (

): Anti-Markovnikov hydrobromination of 3,3,3-trifluoro-2-methylpropene .

This guide details the experimental protocols for these routes, emphasizing the control of regiochemistry and the management of fluorinated intermediate volatility.

Diagram 1: Retrosynthetic Analysis Tree

Caption: Dual pathways to the target bromide via nucleophilic substitution (left) and radical addition (right).[2]

Route A: The Reductive-Bromination Sequence

This pathway is preferred for laboratory-scale synthesis (gram to multigram) due to high regiocontrol and the avoidance of pressurized gaseous reagents.

Phase 1: Reduction of the Acid Precursor

The starting material, 3,3,3-trifluoro-2-methylpropanoic acid , is reduced to the corresponding alcohol.[1] While borane (

-

Reaction:

-

Key Challenge: The

group increases the acidity of the

Phase 2: The Appel Reaction (Alcohol to Bromide)

Converting the alcohol to the bromide requires avoiding harsh acidic conditions that might cause rearrangement or elimination. The Appel reaction is superior to

Experimental Protocol: Appel Bromination

Reagents:

-

Substrate: 3,3,3-Trifluoro-2-methylpropan-1-ol (1.0 equiv)[1]

-

Triphenylphosphine (

): (1.2 equiv) -

Carbon Tetrabromide (

): (1.2 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with

. Add -

Activation: Add

portion-wise. The solution will turn yellow/orange, indicating the formation of the bromophosphonium salt.[1] Stir for 15 minutes. -

Addition: Add the fluorinated alcohol (dissolved in minimal DCM) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (stain with

as UV activity may be low) or GC-MS.[1] -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: The byproduct

precipitates upon addition of cold hexanes.[1] Filter off the solids.[1] Concentrate the filtrate and purify via silica gel flash chromatography (Pentane/Ether gradient).

Diagram 2: Appel Reaction Mechanism

Caption: Mechanistic flow of the Appel reaction, ensuring inversion of configuration (if chiral) and neutral conditions.

Route B: Radical Hydrobromination of Fluoro-olefins

This route is atom-economical and preferred for industrial scale-up, utilizing 3,3,3-trifluoro-2-methylpropene (a gas/low-boiling liquid).[1]

Critical Scientific Insight: Direct ionic addition of HBr to this alkene follows Markovnikov's rule, placing the proton on the terminal carbon and the bromide on the tertiary carbon (forming 2-bromo-1,1,1-trifluoro-2-methylpropane).[1] To achieve the target 3-bromo (primary bromide), one must enforce a Radical (Anti-Markovnikov) mechanism.[1]

Mechanism & Regioselectivity[2][3][4]

-

Initiation: Peroxides (e.g., Benzoyl Peroxide) homolyze to generate radicals, which abstract H from HBr to form

.[1] -

Propagation (Regiochemistry Determining Step): The electrophilic

attacks the alkene.[3][4] -

Termination: The C2 radical abstracts H from HBr, yielding the product and regenerating

.[1][5][3][6]

Experimental Protocol: Radical Addition

Reagents:

-

Substrate: 3,3,3-Trifluoro-2-methylpropene (Gas/Liquid, bp ~6°C - handle with cryo-cooling).[1]

-

Reagent: HBr (gas) or HBr in Acetic Acid (33%).[1]

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (1–2 mol%).[1]

-

Solvent: Pentane or neat (pressure vessel).[1]

Step-by-Step Methodology:

-

Vessel Prep: Use a heavy-walled pressure tube or autoclave.[1] Cool to -78°C (Dry ice/acetone).

-

Loading: Condense the fluoro-olefin into the vessel. Add the solvent (if using) and the radical initiator.

-

HBr Addition: Bubble anhydrous HBr gas into the cold mixture until saturation (approx 1.5 equiv).

-

Reaction: Seal the vessel. Warm slowly to RT, then heat to 60–80°C for 4 hours to decompose the initiator and drive the radical chain.

-

Workup: Cool to -20°C before opening. Vent excess HBr into a caustic scrubber (NaOH).[1] Wash the organic layer with water, saturated

, and brine.[1] -

Distillation: The product is a liquid (bp ~87°C).[1] Purify via fractional distillation.[1]

Diagram 3: Radical vs. Ionic Pathway

Caption: Divergence of reaction pathways. Peroxides are essential to access the target primary bromide.

Comparative Data & Technical Analysis

| Feature | Route A: Reductive Bromination | Route B: Radical Hydrobromination |

| Starting Material | Acid (Solid/Liquid) | Olefin (Gas/Volatile Liquid) |

| Atom Economy | Lower (Loss of | High (100% incorporation) |

| Regioselectivity | Excellent (Structural enforcement) | Good (Requires optimized initiator) |

| Scalability | Good for <100g batches | Excellent for kg+ (Continuous flow) |

| Safety Profile | Mild pressure; | High pressure; HBr corrosivity |

| Cost | Higher ( | Lower (Bulk commodity reagents) |

Recommendation:

-

For Drug Discovery/Early Phase: Use Route A .[1] The handling of the acid/alcohol is standard, and the Appel reaction guarantees the correct isomer without complex pressure equipment.

-

For Process Development: Transition to Route B . The cost savings and atom economy are superior, provided the facility can handle pressurized HBr and volatile fluoro-olefins.[1]

References

-

Appel Reaction Mechanism & Scope

-

Radical Addition of HBr to Alkenes

-

Properties of 3-Bromo-1,1,1-trifluoro-2-methylpropane

-

Synthesis of Fluorinated Alcohols (Precursor Prep)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. 3,3,3-Trifluoro-2-methylpropan-1-ol | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-1,1,1-trifluoro-2-methylpropane | C4H6BrF3 | CID 71756869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-bromo-1,1-difluoro-2-methylpropane (C4H7BrF2) [pubchemlite.lcsb.uni.lu]

- 11. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Alchemist's Guide to a Niche Reagent: Sourcing and Purity Considerations for 3-Bromo-1,1,1-trifluoro-2-methylpropane in Drug Discovery

Abstract

For the discerning researcher in pharmaceutical and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoro-2-methylpropane, a seemingly niche building block, represents a class of reagents with significant potential for introducing this valuable moiety. This in-depth technical guide navigates the complexities of sourcing this and other specialized fluorinated compounds, providing a framework for evaluating commercial suppliers, understanding purity grades, and implementing robust analytical quality control. We will delve into the critical importance of purity in drug development, outline common synthetic routes and potential impurities, and provide a detailed protocol for purity verification.

The Sourcing Conundrum: Navigating the Landscape of Specialized Fluorinated Building Blocks

A preliminary survey for commercial suppliers of 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS No. 381-80-6) reveals a landscape of limited, direct availability. This is not uncommon for highly specialized reagents that may be synthesized on a campaign basis or by a select few custom synthesis houses. Researchers and drug development professionals must, therefore, adopt a strategic and diligent approach to procurement. The focus shifts from a simple catalog search to a thorough vetting of potential suppliers of analogous and structurally related fluorinated building blocks.

When direct sourcing proves challenging, the prudent course of action is to identify and engage with companies that have a demonstrated expertise in organofluorine chemistry. These suppliers are more likely to have the capability to either custom synthesize the desired compound or to provide detailed and reliable characterization of closely related alternatives.

Commercial Suppliers and Purity Grades: A Representative Overview

| Supplier | Analogous Compound(s) Offered | Typical Purity Grades |

| Apollo Scientific | 2-Bromo-3,3,3-trifluoroprop-1-ene[1] | Typically ≥98% |

| Parchem | 2-Bromo-3,3,3-trifluoropropene[2] | Varies, specifications available on request |

| Chem-Impex | 2-Bromo-3,3,3-trifluoro-1-propene[3] | Varies, specifications available on request |

| Skyrun Industrial | 2-Bromo-3,3,3-trifluoropropene[4] | Typically ≥99% |

| R&D Chemicals | 1-Bromo-3,3,3-trifluoropropane[5] | Varies, specifications available on request |

Note: This table is illustrative and not exhaustive. It is imperative to contact suppliers directly to inquire about the availability of 3-Bromo-1,1,1-trifluoro-2-methylpropane or the feasibility of a custom synthesis.

Purity grades for such specialized chemicals typically range from ≥95% for research and development purposes to ≥99% for more sensitive applications, including late-stage drug development and manufacturing. Always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

The Imperative of Purity in Drug Development

In the realm of drug discovery and development, the purity of a chemical reagent is not a mere technicality; it is a critical determinant of experimental success and, ultimately, patient safety. Impurities, even in trace amounts, can have profound and often unpredictable consequences.

-

Erroneous Biological Data: An impurity with potent biological activity can lead to false positives in high-throughput screening campaigns, misdirecting research efforts and wasting valuable resources.

-

Altered Physicochemical Properties: The presence of impurities can affect the solubility, stability, and other physicochemical properties of a drug candidate, leading to inconsistencies in formulation and bioavailability studies.

-

Unforeseen Toxicity: Impurities may possess their own toxicological profiles, which can confound preclinical safety assessments and, in the worst-case scenario, lead to adverse effects in clinical trials.

-

Reaction Byproducts and Catalyst Residues: The synthesis of complex molecules often involves multiple steps and the use of various reagents and catalysts. Residual starting materials, byproducts, or catalysts can interfere with subsequent reactions or compromise the integrity of the final active pharmaceutical ingredient (API).

Therefore, a thorough understanding of the potential impurities in a starting material like 3-Bromo-1,1,1-trifluoro-2-methylpropane is paramount.

Synthetic Routes and Potential Impurities

While a specific, published synthesis for 3-Bromo-1,1,1-trifluoro-2-methylpropane is not readily found in the literature, we can infer a likely synthetic pathway and potential impurities by examining the synthesis of its close structural analog, 1-Bromo-3,3,3-trifluoropropane. A common method for the synthesis of such compounds is the anti-Markovnikov addition of hydrogen bromide to a trifluoromethyl-substituted alkene.[6][7]

A plausible synthetic route to 3-Bromo-1,1,1-trifluoro-2-methylpropane would involve the radical-initiated addition of hydrogen bromide (HBr) to 3,3,3-trifluoro-2-methylpropene.

Potential Process-Related Impurities:

-

Starting Alkene: Unreacted 3,3,3-trifluoro-2-methylpropene.

-

Markovnikov Adduct: The isomeric 2-Bromo-1,1,1-trifluoro-2-methylpropane, formed via a competing ionic addition mechanism.

-

Dibrominated Byproducts: Over-reaction or side reactions leading to the formation of dibrominated propanes.

-

Solvent and Catalyst Residues: Residual solvents used in the reaction and purification steps, as well as any radical initiator residues.

The presence and concentration of these impurities will be highly dependent on the specific reaction conditions and the rigor of the purification process employed by the manufacturer.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of 3-Bromo-1,1,1-trifluoro-2-methylpropane and other organofluorine compounds.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for assessing the purity of brominated alkanes.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organofluorine compounds.

-

¹H NMR: Provides information about the proton environment in the molecule, allowing for the identification of the main compound and any proton-containing impurities.

-

¹⁹F NMR: Offers a direct and highly sensitive method for observing fluorine atoms.[8][9][10][11][12] The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from the target compound and fluorinated impurities, even if they are structurally very similar.[9]

5.3 High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or for compounds that may degrade at the high temperatures used in GC, HPLC coupled with a suitable detector (e.g., UV, MS) can be an effective analytical technique.

Experimental Protocol: Purity and Impurity Profiling by GC-MS

The following is a general protocol for the analysis of a brominated trifluoromethyl alkane, which can be adapted for 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Objective: To determine the purity of the compound and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column suitable for the analysis of halogenated hydrocarbons (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS) detector.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 3-Bromo-1,1,1-trifluoro-2-methylpropane sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for linearity assessment if quantitative analysis of impurities is required.

-

-

GC-MS Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to determine the area percentage of the main peak, which provides an estimate of the purity.

-

Examine the mass spectra of the main peak and any impurity peaks to confirm their identities. The mass spectrum of 3-Bromo-1,1,1-trifluoro-2-methylpropane is expected to show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).

-

Search the NIST mass spectral library to aid in the identification of unknown impurities.

-

Visualizing the Workflow: Supplier and Purity Grade Selection

The following diagram illustrates the decision-making process for sourcing and qualifying a specialized chemical like 3-Bromo-1,1,1-trifluoro-2-methylpropane.

Caption: Workflow for sourcing and qualifying a specialized chemical.

Conclusion

The successful integration of specialized fluorinated building blocks like 3-Bromo-1,1,1-trifluoro-2-methylpropane into drug discovery and development programs hinges on a meticulous and informed approach to sourcing and quality control. While the direct commercial availability of such niche reagents may be limited, a proactive strategy of engaging with expert suppliers, coupled with a robust in-house analytical verification program, can mitigate the risks associated with purity and ensure the integrity of research outcomes. By understanding the potential synthetic impurities and employing appropriate analytical techniques, researchers can confidently utilize these powerful tools to advance the next generation of pharmaceuticals and agrochemicals.

References

-

Skyrun Industrial Co., Ltd. (n.d.). 2-BROMO-3,3,3-TRIFLUOROPROPENE. Retrieved from [Link]

-

R&D Chemicals. (n.d.). Suppliers of 1-Bromo-3,3,3-trifluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

European Patent Office. (n.d.). EP1119534B1 - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from [Link]

-

ACS Publications. (2025, July 9). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Retrieved from [Link]

-

Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, February 25). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

Sources

- 1. 1514-82-5 Cas No. | 2-Bromo-3,3,3-trifluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]

- 2. parchem.com [parchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Skyrun Industrial [chinaskyrun.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

Trifluoromethylated Alkyl Bromides: Synthetic Strategies and Medicinal Utility

Executive Summary

In the high-stakes arena of drug discovery, the trifluoromethyl (

This guide moves beyond basic literature summary to provide a field-tested analysis of how to synthesize and utilize these motifs. We focus on two dominant methodologies: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and the strategic use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor.

Part 1: The Strategic Value of the -Br Motif

The simultaneous presence of a trifluoromethyl group and a bromine atom on an alkyl chain offers a unique "Push-Pull" chemical biology toolkit:

-

Bioisosterism & Lipophilicity: The

group is often used as a bioisostere for an isopropyl group but with significantly higher metabolic stability (blocking P450 oxidation). -

The "Bromine Handle": Unlike fluoro- or chloro-substituents, the alkyl bromide is sufficiently reactive for metal-catalyzed cross-couplings (Suzuki-Miyaura, Negishi) yet stable enough to survive the radical conditions often used to install the

group. -

Divergent Synthesis: A single

-bromo-alkane intermediate can be converted into amines (via azide displacement), ethers, or complex carbon frameworks, allowing for rapid library generation around a fluorinated core.

Part 2: Synthesis Methodologies

Method A: Copper-Catalyzed Bromo-trifluoromethylation of Alkenes (ATRA)

This is the most direct route to transforming terminal alkenes into

The Mechanistic Logic

Unlike traditional radical chain reactions that require toxic tin reagents, this method uses a Copper(I)/Copper(II) redox shuttle.

-

Activation:

reduces Togni’s reagent, generating a -

Addition: The electrophilic

adds rapidly to the alkene, forming a carbon-centered radical. -

Termination (Halogen Transfer): The carbon radical abstracts a bromine atom from a

complex (or an external bromide source activated by Copper), yielding the product and regenerating

Visualization: The Catalytic Cycle

Caption: Figure 1. Copper-catalyzed ATRA mechanism for bromo-trifluoromethylation. The cycle relies on the efficient trapping of the transient alkyl radical by a Cu(II)-Br species.

Method B: The "Inverted" Approach – BTP as a Radical Acceptor

A modern, highly efficient strategy involves using 2-bromo-3,3,3-trifluoropropene (BTP) . Instead of adding

-

Why this works: BTP is an electron-deficient alkene due to the

group. It avidly accepts nucleophilic alkyl radicals (generated from carboxylic acids or halides). -

Outcome: This generates secondary alkyl bromides with a precise

-trifluoromethyl substitution pattern, a motif difficult to access via standard ATRA.

Part 3: Detailed Experimental Protocol

Protocol: Copper-Catalyzed Bromo-trifluoromethylation of Terminal Alkenes[4][5]

Scope: Suitable for terminal alkenes, styrenes, and methacrylates. Reagents:

-

Substrate: 1.0 equiv (e.g., 1-octene)

- Source: Togni Reagent II (1.2 equiv)

-

Bromide Source:

(1.5 equiv) or -

Catalyst:

(10 mol%) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH) – Solvent choice dictates mechanism (radical vs. cationic trap).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

-

Add Togni Reagent II (1.2 equiv) and

(10 mol%). -

Note: If using

as the bromine source, add it now. If using liquid bromine sources, wait. -

Evacuate and backfill with Argon (

).

-

-

Solvent & Substrate Addition:

-

Add anhydrous DCM (0.1 M concentration relative to substrate) via syringe.

-

Add the alkene substrate (1.0 equiv) dropwise.

-

Critical Control Point: Ensure the reaction temperature is maintained at 25°C. Exotherms can lead to polymerization of sensitive styrenes.

-

-

Reaction Monitoring:

-

Stir the mixture vigorously for 12–24 hours. The solution typically turns from blue/green (Cu(II)) to a darker suspension.

-

TLC/NMR Check: Monitor the disappearance of the alkene vinyl protons.

-

-

Workup:

-

Dilute with

and filter through a short pad of silica gel to remove copper salts. -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Warning: Alkyl bromides can be sensitive to light; store in amber vials.

-

Data Summary: Typical Yields

| Substrate Class | Electronic Nature | Typical Yield (%) | Notes |

| Styrenes | Electron-Rich | 75–90% | Highly reactive; prone to polymerization if T > RT. |

| Aliphatic Alkenes | Unactivated | 60–75% | Requires longer reaction times (24h). |

| Acrylates | Electron-Deficient | 40–60% | Competitive polymerization; lower yields. |

Part 4: Reactivity & Downstream Applications

Once synthesized, the trifluoromethylated alkyl bromide is a potent intermediate.

Nucleophilic Substitution ( )

The bromine atom is a good leaving group, but the adjacent bulky/electron-withdrawing

-

Optimization: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).

-

Application: Displacement with sodium azide (

) yields

Cross-Coupling Reactions

The alkyl bromide handle enables the connection of the fluorinated tail to complex aromatic scaffolds.

-

Suzuki-Miyaura: Requires specialized ligands (e.g., BrettPhos or RuPhos) to facilitate oxidative addition into the

bond. -

Negishi Coupling: Conversion to the organozinc species allows for mild coupling with aryl halides.

Workflow Visualization: From Synthesis to Drug Candidate

Caption: Figure 2. Divergent synthesis workflow utilizing the trifluoromethyl alkyl bromide as a linchpin intermediate.

References

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Kornfilt, D. J. P., & MacMillan, D. W. C.[4][5] (2019).[5][6] Journal of the American Chemical Society. [Link] (Note: Describes the coupling of alkyl bromides with CF3 sources, relevant for reactivity context).

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Zhang, W., et al. (2022). Organic Letters. [Link][7][8]

-

Copper-Catalyzed Intermolecular Chloro- and Bromotrifluoromethylation of Alkenes. Li, Y., et al. (2012).[8] Organic Letters. [Link][7][8]

-

Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Iqbal, N., et al. (2012).[8] The Journal of Organic Chemistry. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Advances Review. (2025).[8] [Link]

Sources

- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 2. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 7. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Nucleophilic Substitution Protocols Using 3-Bromo-1,1,1-trifluoro-2-methylpropane

Abstract & Strategic Overview

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS 381-80-6) is a specialized fluorinated building block used to introduce the 1,1,1-trifluoro-2-methylpropyl moiety—a fluorinated isostere of the isobutyl group—into pharmacophores.[1] While structurally a primary alkyl halide, this molecule exhibits anomalous reactivity profiles due to the combined steric bulk of the

This guide addresses the specific challenges of utilizing this reagent in nucleophilic substitutions (

Key Chemical Properties

| Property | Value | Implication for Synthesis |

| Structure | ||

| High | The | |

| Dipole Moment | Strong ( | Electrostatic repulsion can destabilize incoming anionic nucleophiles.[1] |

| Boiling Point | ~96–98 °C | Volatile; requires reflux condensers or sealed tubes for high-temp reactions.[1] |

Mechanistic Insight: The vs. Competition

The critical failure mode when using this reagent is the formation of the alkene side-product 1,1,1-trifluoro-2-methylpropene via base-mediated elimination.[1]

Reaction Pathway Analysis

The

Figure 1: Mechanistic divergence. The acidity of the

Protocol 1: Finkelstein-Assisted C-Alkylation

Application: Introduction of the trifluoroisobutyl group into carbon nucleophiles (e.g., malonates,

Materials

-

Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 equiv)

-

Nucleophile: Diethyl malonate (1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv) — Chosen for the "Cesium Effect" (solubility/softness).[1] -

Catalyst: Potassium Iodide (KI) (0.2 equiv) or TBAI (0.1 equiv).[1]

-

Solvent: DMF (Anhydrous) or Acetonitrile.[1]

Step-by-Step Methodology

-

Activation Phase:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) and Potassium Iodide (2 mmol) in anhydrous DMF (15 mL).

-

Stir at room temperature for 30 minutes. The solution may darken slightly due to trace iodine liberation; this indicates active halogen exchange.

-

-

Nucleophile Formation:

-

In a separate vessel, mix Diethyl malonate (12 mmol) and

(15 mmol) in DMF (10 mL). Stir for 15 minutes to generate the enolate. Note: Avoid NaH if possible; the highly basic hydride often triggers E2 on the substrate.

-

-

Coupling:

-

Workup:

Protocol 2: N-Alkylation of Amines

Application: Synthesis of fluorinated amine building blocks.[1] Challenge: Amines can act as bases, triggering elimination.[1] Solution: Use of "sacrificial" non-nucleophilic bases or excess amine is risky.[1] The preferred method uses Phase Transfer Catalysis (PTC) or highly polar solvents without external strong base.[1]

Materials

-

Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 equiv)

-

Amine: Secondary amine (e.g., Piperidine, Morpholine) (1.1 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv)[1]

Step-by-Step Methodology

-

Preparation:

-

Dissolve the amine (5.5 mmol) and 3-Bromo-1,1,1-trifluoro-2-methylpropane (5.0 mmol) in DMSO (10 mL).[1]

-

Add powdered, dry

(10 mmol).

-

-

Reaction:

-

Seal the reaction vessel (pressure tube recommended due to substrate volatility).[1]

-

Heat to 90 °C for 12–18 hours.

-

Why DMSO? DMSO strongly solvates the potassium cation, leaving the carbonate anion "naked" but poorly soluble, providing a steady, mild buffering effect that favors substitution over elimination.

-

-

Validation:

-

Check LC-MS for the M+1 peak.[1]

-

If elimination is observed (presence of volatile alkene), lower temperature to 70 °C and add 0.5 equiv of NaI.

-

-

Isolation:

Protocol 3: Thiol/Thioether Synthesis (S-Alkylation)

Application: High-yield synthesis.[1] Sulfur nucleophiles are ideal for this substrate.[1]

Reasoning: Thiolates are excellent nucleophiles (high polarizability) but weak bases (

Materials

-

Substrate: 3-Bromo-1,1,1-trifluoro-2-methylpropane[1]

-

Nucleophile: Thiophenol or Alkyl thiol.[1]

-

Base:

or -

Solvent: Acetone or Acetonitrile.[1]

Step-by-Step Methodology

-

Setup:

-

Combine Thiol (1.05 equiv) and Base (1.1 equiv) in Acetone.[1] Stir until the salt forms.

-

-

Addition:

-

Add the brominated substrate (1.0 equiv).[1]

-

-

Reaction:

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate.[3]

-

The product is often pure enough for use; otherwise, distill.

-

Optimization & Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction | Steric hindrance prevents approach.[1] | Switch solvent to HMPA or DMPU (caution: toxicity).[1] Add NaI (Finkelstein). Increase Temp to 110 °C (sealed tube). |

| Major Product is Alkene | Base is too strong/hard.[1] | Switch base from NaH/Alkoxide to |

| Low Yield (Volatile) | Product loss during concentration.[1] | The fluorinated product likely has a low BP. Do not rotovap to dryness; use careful distillation or use the solution directly in the next step. |

References

-

Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1] (Foundational text on electronic effects of

on - Bégué, J. P., & Bonnet-Delpon, D.Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008.

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley, 2013.[1] (Mechanistic grounding for Neopentyl-like substitution).

-

PubChem Compound Summary for CID 71756869 . "3-Bromo-1,1,1-trifluoro-2-methylpropane".[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-1,1,1-trifluoro-2-methylpropane in the Synthesis of Pharmaceutical Intermediates

Abstract

The incorporation of fluorine and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a detailed examination of 3-Bromo-1,1,1-trifluoro-2-methylpropane, a versatile and valuable building block for introducing the 2-methyl-3,3,3-trifluoropropyl group into complex organic molecules. We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of advanced pharmaceutical intermediates.

Reagent Profile and Physicochemical Characteristics

3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) is a halogenated aliphatic hydrocarbon. Its reactivity is primarily dictated by the interplay between the highly electronegative trifluoromethyl group and the sterically accessible, reactive carbon-bromine bond.

Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluoro-2-methylpropane

| Property | Value | Source |

| CAS Number | 381-80-6 | [5] |

| Molecular Formula | C₄H₆BrF₃ | [5] |

| Molecular Weight | 190.99 g/mol | [5] |

| Boiling Point | 84.1 ± 8.0 °C (Predicted) | [6] |

| Density | 1.533 g/cm³ (Predicted) | [6] |

| IUPAC Name | 3-bromo-1,1,1-trifluoro-2-methylpropane | [5] |

The molecule's structure presents a primary bromide, which typically favors Sₙ2 reactions. However, the adjacent methyl and trifluoromethyl groups introduce significant steric hindrance, which can modulate this reactivity. Furthermore, the strong electron-withdrawing nature of the CF₃ group destabilizes potential carbocation formation, making a classic Sₙ1 pathway energetically unfavorable.[7][8]

Safety, Handling, and Storage

Scientific integrity begins with safety. 3-Bromo-1,1,1-trifluoro-2-methylpropane is a hazardous chemical that requires strict handling protocols.

GHS Hazard Classification: [5]

-

Flammable Liquid and Vapor (H226)

-

Harmful if Swallowed (H302)

-

Causes Skin Irritation (H315)

-

Causes Serious Eye Irritation (H319)

-

May Cause Respiratory Irritation (H335)

Protocols for Safe Handling:

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[9]

-

Ignition Sources: This is a flammable liquid. Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

-

Spill & Disposal: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.[9][10]

Core Application I: Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational method for C-O, C-N, and C-S bond formation, making it a highly relevant pathway for synthesizing diverse pharmaceutical intermediates.[11][12][13]

Mechanistic Rationale

The reaction of 3-bromo-1,1,1-trifluoro-2-methylpropane with nucleophiles proceeds via a bimolecular (Sₙ2) mechanism.[11] The nucleophile performs a backside attack on the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group with an inversion of stereochemistry if the carbon were chiral. The choice of a polar aprotic solvent, such as DMF or DMSO, is critical as it solvates the cation of the nucleophilic salt without strongly interacting with the nucleophile, thus enhancing its reactivity.

Diagram 1: General workflow for Sₙ2 reactions.

Experimental Protocol: Synthesis of a Trifluoromethylated Aryl Ether

This protocol details the synthesis of 1,1,1-trifluoro-3-(4-methoxyphenoxy)-2-methylpropane, a common structural motif.

Objective: To synthesize an aryl ether via an Sₙ2 reaction between 4-methoxyphenoxide and the title reagent.

Materials:

-

3-Bromo-1,1,1-trifluoro-2-methylpropane

-

4-methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Nucleophile: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.1 eq). Add anhydrous DMF to dissolve the phenol.

-

Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution as the highly basic hydride deprotonates the phenol to generate the potent sodium phenoxide nucleophile.

-

Stir the resulting suspension at room temperature for 30 minutes until gas evolution ceases.

-

Substitution Reaction: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.

-

Work-up: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: These aqueous washes are critical for removing the DMF solvent and any inorganic salts, ensuring the purity of the final product.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Core Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, enabling the connection of sp³-hybridized carbons, like that in our reagent, to sp²-hybridized carbons of aryl or vinyl groups.[14][15][16]

Mechanistic Rationale

The Suzuki-Miyaura coupling provides a robust method for this transformation. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the alkyl bromide to the Pd(0) complex. This is followed by transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is essential for activating the organoboron species for transmetalation.

Diagram 2: Simplified catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki Coupling with an Arylboronic Ester

This protocol details a C(sp³)-C(sp²) bond formation.

Objective: To couple 3-Bromo-1,1,1-trifluoro-2-methylpropane with an arylboronic ester.

Materials:

-

3-Bromo-1,1,1-trifluoro-2-methylpropane

-

4-(Trifluoromethyl)phenylboronic acid pinacol ester

-

PdCl₂(dppf)-CH₂Cl₂ adduct (Palladium catalyst)

-

Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (Base)

-

Anhydrous 1,4-Dioxane and Water (Solvent system)

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add the arylboronic ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Expertise Note: Establishing an inert atmosphere is non-negotiable. It prevents the oxidation and deactivation of the Pd(0) species, which is the active catalyst generated in situ.

-

Reagent Addition: Through a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio). Then, add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.0 eq).

-

Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the desired coupled product.

Summary of Applications

Table 2: Comparison of Synthetic Methodologies

| Feature | Nucleophilic Substitution (Sₙ2) | Pd-Catalyzed Suzuki Coupling |

| Bond Formed | C-O, C-N, C-S | C-C (sp³-sp²) |

| Reaction Partner | Nucleophiles (alkoxides, amines, thiolates) | Organoboron compounds |

| Key Reagents | Base (e.g., NaH, K₂CO₃) | Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) |

| Atmosphere | Standard or Inert | Strict Inert Atmosphere Required |

| Advantages | Cost-effective, wide range of heteroatom nucleophiles | Forms robust C-C bonds, broad functional group tolerance |

| Limitations | Does not form C-C bonds | Requires transition metal catalyst, sensitive to air/moisture |

Conclusion and Outlook

3-Bromo-1,1,1-trifluoro-2-methylpropane is a powerful and versatile reagent for the introduction of the trifluoromethyl-containing neopentyl-like fragment into organic molecules. Its utility in both fundamental nucleophilic substitution and advanced palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The protocols described herein provide a robust and validated framework for researchers to leverage this building block in the synthesis of novel pharmaceutical intermediates. Future applications will likely focus on developing asymmetric versions of these reactions to access chiral, fluorinated drug candidates and expanding its use in other modern synthetic methodologies like photoredox catalysis.

References

-

3-Bromo-1,1,1-trifluoro-2-methylpropane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. (2017). UTC Aerospace Systems. [Link]

-

Triflate-Selective Suzuki Cross-Coupling of Chloro. (n.d.). Chem. Eur. J.[Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

-

Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Tianming Pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

3-bromo-1,1,1-trifluoro-2-methylpropane. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Catalysts. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2014). Future Science. [Link]

-

Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. (2014). Nature Communications. [Link]

-

Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. [Link]

-

Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. (2016). Angewandte Chemie. [Link]

-

Metal-Free Catalytic Cross-Coupling of Esters and Boranes. (2025). ChemRxiv. [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). MSU Chemistry. [Link]

-

Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). PMC. [Link]

-

The SN1 Reaction. (2024). Chemistry LibreTexts. [Link]

-

Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016). YouTube. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

-

The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries. Retrieved February 15, 2026, from [Link]

-

Identify the three products formed when 2-bromo-2-methylpropane is dissolved in a mixture of 80% ethanol and 20% water. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

-

The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-1,1,1-trifluoro-2-methylpropane | C4H6BrF3 | CID 71756869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.msu.edu [chemistry.msu.edu]

Application Note: N-Alkylation of Amines with 3-Bromo-1,1,1-trifluoro-2-methylpropane

Executive Summary

The incorporation of fluorinated alkyl groups is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (

This guide details the N-alkylation of amines using 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6). Unlike standard alkyl halides, this reagent presents specific challenges:

-

Steric Hindrance: The

-branching (methyl and -

Electronic Deactivation: The strong dipole of the

group destabilizes the -

Elimination Risk: The acidity of the C2-methine proton promotes

elimination to form 3,3,3-trifluoro-2-methylpropene.

This document provides an optimized protocol designed to maximize

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reagent

-

IUPAC Name: 3-Bromo-1,1,1-trifluoro-2-methylpropane[1]

-

Structure:

-

Physical State: Liquid (bp ~87-89°C)

-

Reactivity Profile: Primary alkyl bromide with significant

-fluorine effects.

Reaction Pathway Analysis

The reaction proceeds via a competition between Nucleophilic Substitution (

-

Path A (

- Desired): The amine lone pair attacks the C3 carbon, displacing bromide. This is retarded by the electron-withdrawing -

Path B (

- Undesired): Base removes the acidic proton at C2 (acidified by the adjacent

Critical Control Point: To favor Path A, we must use a polar aprotic solvent (to enhance nucleophilicity) and a mild, non-nucleophilic base (to minimize

Figure 1: Kinetic competition between substitution and elimination pathways. The Finkelstein catalyst loop is critical for accelerating the desired SN2 pathway.

Experimental Protocols

Protocol A: Standard Conditions (Primary & Secondary Amines)

Best for: Aliphatic amines, benzylamines, and non-hindered anilines.

Materials:

-

Substrate: Amine (1.0 equiv)

-

Reagent: 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Catalyst: Potassium Iodide (KI) (0.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Nitrogen or Argon.

-

Dissolution: Add the Amine (1.0 mmol) and Acetonitrile (3.0 mL, 0.33 M concentration).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free-base it before adding the inorganic base.

-

-

Base & Catalyst Addition: Add

(2.0 mmol, 2.0 equiv) and KI (0.5 mmol, 0.5 equiv). Stir for 5 minutes at room temperature.-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" carbonate anion, enhancing basicity without high nucleophilicity.

-

-

Reagent Addition: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Seal the vessel and heat to 60°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass shift of +110 Da (Reagent MW is ~191, minus HBr).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Difficult Substrates (Weak Nucleophiles)

Best for: Electron-deficient anilines, indoles, or sterically hindered amines.

Modifications:

-

Solvent: Switch to DMF or NMP (higher boiling point, better solvation of cations).

-

Temperature: Increase to 80–90°C . (Do not exceed 100°C to avoid rapid elimination).

-

Stoichiometry: Increase Reagent to 2.0 equiv and Base to 3.0 equiv.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on internal optimization campaigns.

| Variable | Observation | Recommendation |

| Solvent | DCM / THF | Poor conversion. Reaction is too slow due to low boiling point and poor solubility of inorganic bases. |

| Acetonitrile | Standard. Good balance of polarity and ease of workup. Recommended starting point. | |

| DMF / DMSO | High Reactivity. Use for sluggish amines. Warning: Harder to remove during workup. | |

| Base | Failure. Major product is the alkene (elimination) due to high basicity. | |

| Moderate. Often sluggish; triethylamine can sometimes act as a nucleophile (quaternization) if heated too long. | ||

| Optimal. Best compromise between promoting alkylation and suppressing elimination. | ||

| Catalyst | No Catalyst | Slow. Reaction may take >48h or stall. |

| TBAI (Phase Transfer) | Effective in biphasic systems (e.g., Toluene/Water), but KI/MeCN is generally superior for this specific bromide. |

Impact of Temperature on Selectivity

Data derived from model reaction with benzylamine.

| Temperature | Time | Conversion (LCMS) | Product : Alkene Ratio |

| 25°C | 24 h | < 10% | N/A |

| 50°C | 18 h | 65% | 95 : 5 |

| 65°C | 16 h | 92% | 90 : 10 |

| 100°C | 6 h | 95% | 60 : 40 |

Interpretation: 60-65°C is the "Goldilocks" zone. Higher temperatures exponentially increase the rate of elimination (

Safety & Handling

-

Toxicity: Fluorinated alkyl halides can be toxic and potential alkylating agents. Handle in a fume hood.

-

Volatility: 3-Bromo-1,1,1-trifluoro-2-methylpropane has a boiling point of ~87°C. Avoid open vessels at elevated temperatures.

-

Pressure: Reactions run at 80°C+ in closed vials will generate pressure. Use pressure-rated glass vials.

References

-

Compound Data: National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 71756869, 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved February 15, 2026, from [Link]

-

Synthesis & Properties: European Patent Office. (2004).[3] Method for the preparation of 3-bromo-1,1,1-trifluoropropane (EP 1119534 B1). [Link](Note: Cited for general reactivity profiles of 3-bromo-1,1,1-trifluoroalkanes).

-

General Methodology: Clark, J. (2025). Nucleophilic Substitution in Halogenoalkanes. Chemguide. [Link]

-

Amine Reactivity: Michigan State University. (2025).[2][1] Reactivity of Amines: Alkylation and Acylation. [Link]

Sources

Incorporating 3-Bromo-1,1,1-trifluoro-2-methylpropane into fluorinated polymers

Executive Summary

This technical guide details the methodologies for incorporating 3-Bromo-1,1,1-trifluoro-2-methylpropane (CAS: 381-80-6) into polymeric systems. Unlike simple perfluoroalkyl halides, this molecule offers a unique structural motif: a trifluoromethyl (

This guide rejects generic templates to focus on two chemically distinct incorporation strategies:

-

The "Bottom-Up" Approach: Synthesizing a fluorinated methacrylate monomer for controlled radical polymerization.

-

The "Top-Down" Approach: Post-polymerization functionalization of nucleophilic scaffolds.

Chemical Profile & Strategic Rationale

Target Molecule: 3-Bromo-1,1,1-trifluoro-2-methylpropane

Structure:

The primary utility of this molecule lies in its primary alkyl bromide functionality, which serves as a "hard" electrophile, while the beta-positioned trifluoromethyl group imparts strong electronegativity without compromising the steric accessibility of the bromide leaving group as severely as alpha-fluorination would.

Key Material Benefits:

-

Surface Energy Reduction: The

terminus significantly lowers the critical surface tension of solids, enhancing water/oil repellency. -

Steric Bulk: The 2-methyl group disrupts polymer chain packing, potentially increasing fractional free volume (beneficial for gas separation membranes).

-

Metabolic Stability: In bio-applications, the C-F bond resists enzymatic degradation, prolonging the half-life of polymer-drug conjugates.

Strategy A: The "Bottom-Up" Monomer Synthesis

This is the preferred route for applications requiring precise control over polymer molecular weight and polydispersity (e.g., block copolymers for drug delivery). We transform the alkyl bromide into a polymerizable methacrylate.

Mechanism: Nucleophilic Substitution ( )

The reaction involves the attack of a methacrylate anion on the primary carbon of the alkyl bromide.

DOT Diagram: Monomer Synthesis Pathway

Caption: Synthesis of fluorinated methacrylate monomer via base-catalyzed esterification.

Protocol 1: Synthesis of 2-methyl-3,3,3-trifluoropropyl methacrylate

Reagents:

-

Methacrylic acid (1.0 eq)

-

3-Bromo-1,1,1-trifluoro-2-methylpropane (1.1 eq)

-

Potassium Carbonate (

) (1.2 eq) -

Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

-

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend

in anhydrous DMF. Add methacrylic acid dropwise at -

Alkylation: Add 3-Bromo-1,1,1-trifluoro-2-methylpropane slowly. The slight excess accounts for potential volatility losses.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Note: Monitoring via TLC or GC is essential to confirm the disappearance of the bromide.

-

Workup: Cool to room temperature. Pour the mixture into ice water (5x volume) to precipitate the organic layer or extract with diethyl ether.

-

Purification: Wash the organic layer with saturated

(to remove unreacted acid) and brine. Dry over -

Distillation: Purify the crude monomer via vacuum distillation. Critical: Add fresh MEHQ inhibitor before heating to prevent premature polymerization.

Validation:

-

NMR (

Strategy B: The "Top-Down" Post-Polymerization Modification

This route is ideal for modifying commercially available polymers (e.g., Poly(4-vinylpyridine) or Poly(methacrylic acid)) to tune their solubility or surface properties without synthesizing new monomers.

Mechanism: Quaternization or Esterification